

An In-depth Technical Guide on the Physicochemical Properties of N-Methylhomoveratrylamine

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Compound of Interest

Compound Name: *N-Methylhomoveratrylamine*

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Introduction

N-Methylhomoveratrylamine, a phenethylamine derivative, is a compound of interest in medicinal chemistry and pharmacology. Its structural similarity to known neurotransmitters and other biologically active molecules suggests potential interactions with various physiological pathways.^{[1][2]} This technical guide provides a comprehensive overview of the core physicochemical properties of **N-Methylhomoveratrylamine**, outlines detailed experimental protocols for their determination, and explores its potential role in biological signaling pathways. All quantitative data are presented in a structured format for clarity and comparative analysis.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The key properties of **N-Methylhomoveratrylamine** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₇ NO ₂	[3]
Molecular Weight	195.26 g/mol	[1][4]
Appearance	Colorless to Pale Yellow Oil/Light yellow liquid	[5][6]
Boiling Point	160-161 °C at 13 mmHg99.0- 112.0 °C at 0.075-0.120 Torr	[3][5]
Density	1.059 g/mL at 25 °C	[3][5]
Refractive Index (n ²⁰ /D)	1.533	[3][5]
pKa (Predicted)	10.16 ± 0.10	[5]
LogP (Predicted)	1.304	[5]
Solubility	Soluble in Chloroform and Methanol.Water solubility: >29.3 µg/mL at pH 7.4.	[3][5][7]
Flash Point	>230 °F (>110 °C)	[3][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following section outlines established experimental protocols applicable to **N-Methylhomoveratrylamine**.

Determination of Boiling Point under Reduced Pressure

Given that **N-Methylhomoveratrylamine** has a high boiling point at atmospheric pressure, determination under reduced pressure is necessary to prevent decomposition.

Methodology:

- **Apparatus Setup:** A micro-distillation apparatus equipped with a vacuum pump, a manometer for pressure measurement, and a heating mantle is assembled. A small magnetic stir bar is

placed in the distillation flask containing a sample of **N-Methylhomoveratrylamine**.

- Procedure:
 - The system is evacuated to the desired pressure (e.g., 13 mmHg).
 - The sample is heated gently with continuous stirring.
 - The temperature at which the liquid boils and its vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Determination of Density

The density of liquid **N-Methylhomoveratrylamine** can be determined using a pycnometer.

Methodology:

- Calibration: The empty pycnometer is weighed. It is then filled with deionized water of a known temperature, and the weight is recorded to determine the exact volume of the pycnometer.
- Measurement: The pycnometer is dried and filled with **N-Methylhomoveratrylamine**. The weight is measured at a controlled temperature (e.g., 25 °C).
- Calculation: The density is calculated by dividing the mass of the **N-Methylhomoveratrylamine** by the volume of the pycnometer.

Determination of Refractive Index

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer.

Methodology:

- Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
- Measurement: A few drops of **N-Methylhomoveratrylamine** are placed on the prism of the refractometer.

- **Reading:** The refractive index (n^{20}_D , indicating measurement at 20°C using the D-line of the sodium spectrum) is read directly from the instrument's scale.

Determination of pKa

The acid dissociation constant (pKa) of the amine group is a critical parameter influencing its ionization state at physiological pH. Potentiometric titration is a standard method for its determination.

Methodology:

- **Sample Preparation:** A known concentration of **N-Methylhomoveratrylamine** is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH meter.
- **Data Analysis:** A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of Solubility

The solubility of **N-Methylhomoveratrylamine** in aqueous and organic solvents can be determined using the shake-flask method followed by quantification.

Methodology:

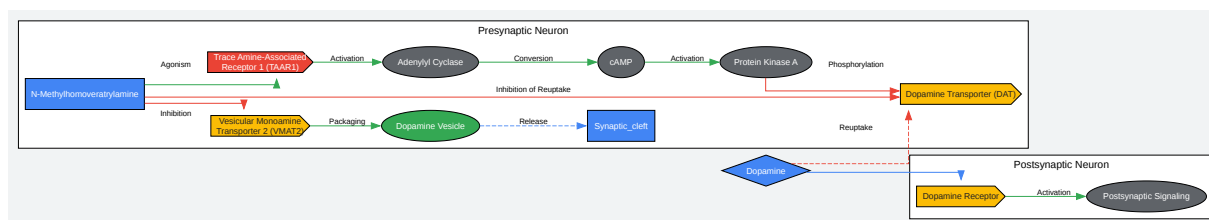
- **Equilibration:** An excess amount of **N-Methylhomoveratrylamine** is added to a known volume of the solvent (e.g., buffered water at pH 7.4, chloroform, methanol) in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached.
- **Separation:** The saturated solution is filtered or centrifuged to remove any undissolved compound.
- **Quantification:** The concentration of **N-Methylhomoveratrylamine** in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid

Chromatography (HPLC) with UV detection, as the aromatic ring of the compound absorbs UV light.[1]

Potential Biological Signaling Pathways

As a phenethylamine derivative, **N-Methylhomoveratrylamine** is structurally related to endogenous monoamine neurotransmitters like dopamine and norepinephrine.[1] This structural similarity suggests that it may interact with monoaminergic signaling pathways in the central nervous system.[8][9] The primary mechanism of action for many phenethylamines involves the regulation of neurotransmitter release and reuptake.[9][10]

The following diagram illustrates a potential signaling pathway for phenethylamine derivatives, which may be applicable to **N-Methylhomoveratrylamine**.



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Caption: Potential mechanism of **N-Methylhomoveratrylamine** in a dopaminergic synapse.

Pathway Description:

- **Inhibition of Dopamine Transporter (DAT):** **N-Methylhomoveratrylamine** may inhibit the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby

increasing the concentration and duration of dopamine in the synapse.[10]

- Inhibition of Vesicular Monoamine Transporter 2 (VMAT2): It might also interfere with the packaging of dopamine into synaptic vesicles by inhibiting VMAT2, leading to increased cytoplasmic dopamine levels.[8][9]
- Agonism at Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamines are known agonists of TAAR1.[8] Activation of this intracellular receptor can initiate a signaling cascade, often involving adenylyl cyclase and protein kinase A, which can lead to the phosphorylation and subsequent reversal of DAT function, further increasing synaptic dopamine.[8]

The net effect of these interactions would be an enhancement of dopaminergic neurotransmission, a mechanism shared by many stimulant and psychoactive compounds.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of **N-Methylhomoveratrylamine**, along with standardized experimental protocols for their determination. The presented data and methodologies offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The exploration of its potential interaction with monoaminergic signaling pathways, based on its structural class, provides a foundation for further investigation into its pharmacological profile and potential therapeutic applications. Further research is warranted to elucidate the specific biological activities and metabolic fate of **N-Methylhomoveratrylamine**.

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